molecular formula C6H5BrN4 B047931 3-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-92-0

3-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No. B047931
CAS RN: 117718-92-0
M. Wt: 213.03 g/mol
InChI Key: UEMWYLCBYMXRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine and related compounds typically involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé cyclisation, starting from aminopyrazines, aldehydes, and isocyanides. This method has been scaled up for industrial processes, achieving high yield and purity for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017). Additionally, the synthesis of related compounds can involve consecutive reactions with primary amines starting from bromomethyl-chloro-dihydroimidazo[1,2-a]pyridine, suitable for medicinal chemistry applications (Schmid, Schühle, & Austel, 2006).

Scientific Research Applications

  • It serves as a key compound for preparing multifunctional pyrazole compounds, which may act as compartmental dinucleating ligand scaffolds for controlled assembly of bimetallic complexes (Röder et al., 2001).

  • This compound is useful in synthesizing ring-expanded pyrazine derivatives and generating pyrazine derivatives under microwave conditions (Chattopadhyay & Saha, 2005).

  • It acts as a potent inhibitor of the enzyme tyrosine phosphorylase, which is involved in the synthesis of tyrosine (Nakai et al., 2003).

  • The synthesized 3,8-diaminoimidazo[1,2-a]pyrazines, related to this compound, show potential as protein kinase inhibitors (Guasconi et al., 2011).

  • It is involved in the discovery of novel inhibitors targeting breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), enabling exploration of Brk as an oncology target (Zeng et al., 2011).

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which include this compound, have shown effectiveness against A549 lung cancer cells (Zhang et al., 2008).

  • It exhibits anti-inflammatory activity in vivo (Abignente et al., 1992).

  • The compound is useful in medicinal chemistry for finding small molecules that adapt optimally to three-dimensional binding sites of biological targets and for preparing combinatorial libraries (Schmid, Schühle, & Austel, 2006).

Safety and Hazards

3-Bromoimidazo[1,2-a]pyrazin-8-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The relevant papers for this compound include a study on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This paper provides valuable insights into the synthesis process of this compound.

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWYLCBYMXRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117718-92-0
Record name 8-Amino-3-bromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-imidazo[1,2-a]pyrazine (D) (500 mg, 1.8 mmol) in THF (4 ml) was added NH4OH (4 ml). The mixture was heated at 50° C. in sealed tube overnight. Additional NH4OH (4 ml) was added to the reaction mixture and was heated at 50° C. in sealed tube overnight. The mixture was then cooled to rt, diluted with DCM (200 ml) and 1N HCl (50 ml). The organic layer was washed with 10N NaOH, brine, dried and concentrated. The residue was purified on a silica gel column to afford 190 mg (yield 50%) of 3-bromo-imidazo[1,2-a]pyrazin-8-ylamine.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrazin-8-amine
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyrazin-8-amine
Reactant of Route 3
3-Bromoimidazo[1,2-a]pyrazin-8-amine
Reactant of Route 4
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyrazin-8-amine
Reactant of Route 5
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyrazin-8-amine
Reactant of Route 6
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyrazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.